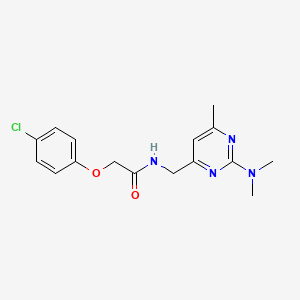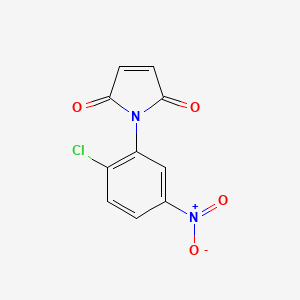
1-(2-chloro-5-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Chloro-5-nitrophenyl)ethanone” is an organic compound with the chemical formula C8H6ClNO3 . It is a yellow solid with a special smell . One of the main uses of this compound is as an intermediate in organic synthesis . It can be used in the synthesis of various drugs, dyes, and pesticides .
Synthesis Analysis
The synthesis of “1-(2-chloro-5-nitrophenyl)ethanone” can be achieved by reacting acetophenone with nitric acid and hydrochloric acid . The reaction first introduces a chlorine atom on acetophenone, and then introduces a nitro group on the benzene ring by nitration . The reaction conditions need to be precisely controlled to ensure yield and selectivity .Molecular Structure Analysis
The molecular formula of “1-(2-chloro-5-nitrophenyl)ethanone” is C8H6ClNO3 . The exact mass is 199.003616 .Physical And Chemical Properties Analysis
The density of “1-(2-chloro-5-nitrophenyl)ethanone” is 1.4±0.1 g/cm3 . The boiling point is 244.8±20.0 °C at 760 mmHg . The flash point is 101.8±21.8 °C .Applications De Recherche Scientifique
Photoluminescent Materials
Polymers incorporating 1-(2-chloro-5-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione derivatives demonstrate strong photoluminescence and photochemical stability, making them suitable for electronic applications. The introduction of such units into polymers can lead to the development of new materials with potential applications in optoelectronics, including light-emitting diodes and solar cells (Beyerlein & Tieke, 2000).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been identified as efficient corrosion inhibitors for carbon steel in acidic environments. These compounds adsorb on the steel surface, offering protection against corrosion, which is crucial for extending the lifespan of metal structures and components in industrial applications (Zarrouk et al., 2015).
Electronic Materials
Conjugated polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units exhibit high luminescence and quantum yield. These materials are promising for applications in organic electronics, including photovoltaic cells and thin-film transistors, due to their good solubility, processability, and electrochemical properties (Zhang & Tieke, 2008).
Electrochromic Devices
Electroactive monomers based on pyrrolo[3,4-c]pyrrole derivatives can be electrochemically polymerized to form films with multi-staged redox processes and multi-colored anodic electrochromism. Such films have applications in electrochromic devices, offering advantages like reasonable coloration efficiency, fast response times, and good cycling stability (Kung, Cao, & Hsiao, 2020).
Safety and Hazards
“1-(2-chloro-5-nitrophenyl)ethanone” is a flammable substance and should be kept away from open flames and high temperatures . Personal protective equipment such as goggles, gloves, and protective clothing must be worn when handling this compound . Avoid inhaling compound dust or contact with skin . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical help .
Propriétés
IUPAC Name |
1-(2-chloro-5-nitrophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O4/c11-7-2-1-6(13(16)17)5-8(7)12-9(14)3-4-10(12)15/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNHAZNLUBZQHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N2C(=O)C=CC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2986788.png)

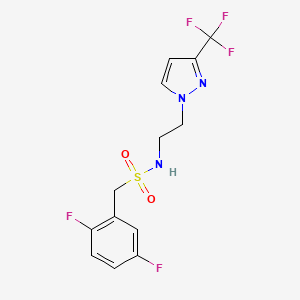
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2986795.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2986796.png)
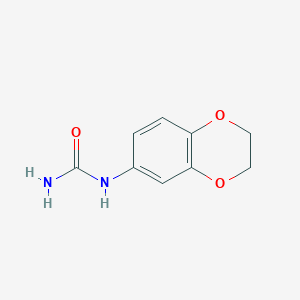
![1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2986800.png)
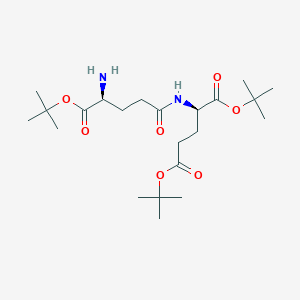
![(5E)-1-(2-methoxyethyl)-5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2986805.png)
![N-(2-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2986806.png)
![N-[[5-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]thiophen-2-yl]methyl]acetamide](/img/structure/B2986807.png)

